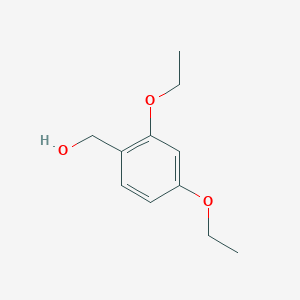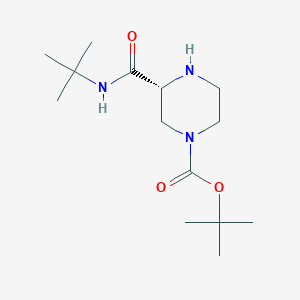
2-(3,4-Diaminophenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Diaminophenyl)chromen-4-one, also known as DAPC, is a synthetic compound that has been widely studied for its potential applications in scientific research. It belongs to the class of chromen-4-one derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
2-(3,4-Diaminophenyl)chromen-4-one has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and antiviral properties. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Diaminophenyl)chromen-4-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the MAPK/ERK pathway, which plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(3,4-Diaminophenyl)chromen-4-one has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the modulation of key signaling pathways involved in cellular homeostasis. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-Diaminophenyl)chromen-4-one in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-(3,4-Diaminophenyl)chromen-4-one is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 2-(3,4-Diaminophenyl)chromen-4-one, including further studies on its mechanism of action, its potential applications in drug discovery and development, and its interactions with other compounds and signaling pathways. Additionally, research could be done to optimize the synthesis method of 2-(3,4-Diaminophenyl)chromen-4-one, with the aim of improving its yield and purity. Overall, the potential applications of 2-(3,4-Diaminophenyl)chromen-4-one in scientific research are vast, and further studies are needed to fully understand its biological properties and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of 2-(3,4-Diaminophenyl)chromen-4-one involves the condensation of 3,4-diaminophenol with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the chromen-4-one ring system. The resulting product can be purified by recrystallization or column chromatography.
Propiedades
Número CAS |
170804-63-4 |
|---|---|
Nombre del producto |
2-(3,4-Diaminophenyl)chromen-4-one |
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-(3,4-diaminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-11-6-5-9(7-12(11)17)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8H,16-17H2 |
Clave InChI |
JXLWTFVAFWWENR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)N)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)N)N |
Sinónimos |
4H-1-Benzopyran-4-one,2-(3,4-diaminophenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
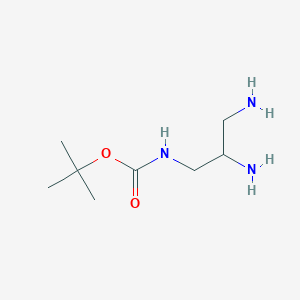
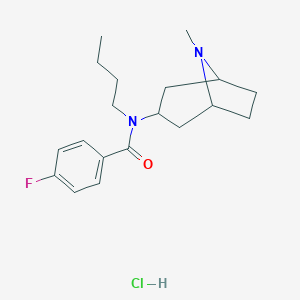
![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
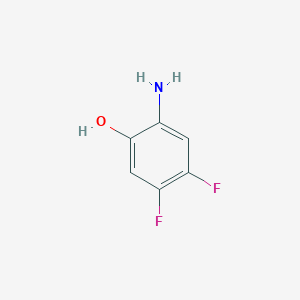

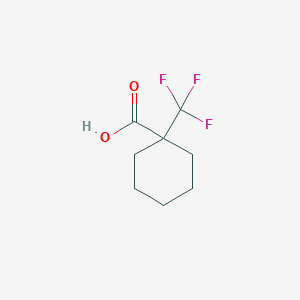
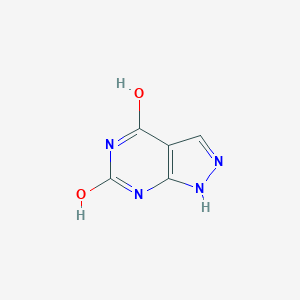
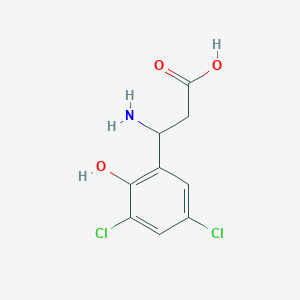
![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
